molecular formula C10H19NO2 B7870763 Methyl 1-(aminomethyl)cycloheptane-1-carboxylate

Methyl 1-(aminomethyl)cycloheptane-1-carboxylate

Cat. No.: B7870763
M. Wt: 185.26 g/mol
InChI Key: OPSKAXDOYPUZLH-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)cycloheptane-1-carboxylate: is an organic compound belonging to the class of cycloalkanes. It features a cycloheptane ring with an aminomethyl group (-CH2-NH2) attached to the first carbon and a carboxylate ester group (-COOCH3) at the same position. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting from Cycloheptanone: One common synthetic route involves the reaction of cycloheptanone with ethyl chloroformate to form the corresponding oxalate ester, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the primary alcohol. Subsequent treatment with thionyl chloride (SOCl2) and methanol (CH3OH) results in the formation of this compound.

  • From Cycloheptene: Another approach involves the hydroboration-oxidation of cycloheptene to produce cycloheptanol, which is then converted to the corresponding carboxylic acid and esterified with methanol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form various oxidized products.

  • Reduction: Reduction reactions can be performed on the carboxylate ester group to yield the corresponding primary alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.

  • Substitution: Various nucleophiles, such as halides and alkyl groups, can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Primary alcohols and corresponding esters.

  • Substitution Products: A variety of aminomethyl derivatives with different substituents.

Scientific Research Applications

Chemistry: Methyl 1-(aminomethyl)cycloheptane-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles. Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)cycloheptane-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 1-(aminomethyl)cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of cycloheptane.

  • Methyl 1-(aminomethyl)cyclopentane-1-carboxylate: Smaller ring size compared to cycloheptane.

  • Methyl 1-(aminomethyl)cyclooctane-1-carboxylate: Larger ring size compared to cycloheptane.

Uniqueness: Methyl 1-(aminomethyl)cycloheptane-1-carboxylate stands out due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 1-(aminomethyl)cycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-9(12)10(8-11)6-4-2-3-5-7-10/h2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSKAXDOYPUZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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